(3-Bromopropyl)cyclohexane
Overview
Description
(3-Bromopropyl)cyclohexane is an organic compound that belongs to the family of bromoalkanes. It consists of a cyclohexane ring attached to a three-carbon chain, which is further bonded to a bromine atom. This compound is known for its utility in various chemical reactions and its applications in scientific research.
Biochemical Analysis
Biochemical Properties
(3-Bromopropyl)cyclohexane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells and cellular processes can be significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in detoxification processes, leading to changes in the levels of specific proteins and enzymes . Additionally, it can impact cellular metabolism by modifying the activity of metabolic enzymes, potentially leading to altered metabolic fluxes and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound may undergo degradation through hydrolysis or oxidation, leading to the formation of different metabolites . These metabolites can have distinct effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential cytotoxicity or adaptive responses.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce toxic or adverse effects . Threshold effects may be observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound may lead to toxicity, including liver damage, oxidative stress, or disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolites can further participate in biochemical reactions, potentially affecting metabolic fluxes and the levels of specific metabolites. The compound may also interact with cofactors such as NADPH or FAD, influencing the activity of redox enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its hydrophobic nature and may be transported by specific transporters or binding proteins . The compound’s localization and accumulation within cells can be influenced by its interactions with cellular components, such as lipid membranes or intracellular organelles.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes. The localization of this compound within cells can influence its biochemical effects and the overall cellular response.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromopropyl)cyclohexane can be synthesized through the bromination of cyclohexylpropane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the cyclohexylpropane, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Cyclohexylpropanol, cyclohexylpropylamine.
Elimination: Cyclohexylpropene.
Oxidation: Cyclohexylpropanoic acid.
Scientific Research Applications
(3-Bromopropyl)cyclohexane is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)cyclohexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates facilitate the substitution or elimination of the bromine atom, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodopropyl)cyclohexane: Similar structure but with an iodine atom instead of bromine.
(3-Fluoropropyl)cyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromopropyl)cyclohexane is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.
Properties
IUPAC Name |
3-bromopropylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJKBMWWUCUTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187688 | |
Record name | (3-Bromopropyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34094-21-8 | |
Record name | 3-Cyclohexylpropyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34094-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromopropyl)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034094218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34094-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Bromopropyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromopropyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-BROMOPROPYL)CYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOX04I4D2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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